molecular formula C13H22O5 B14204158 dimethyl (6R)-6-hydroxy-3,7,7-trimethyloct-2-enedioate CAS No. 845734-45-4

dimethyl (6R)-6-hydroxy-3,7,7-trimethyloct-2-enedioate

Cat. No.: B14204158
CAS No.: 845734-45-4
M. Wt: 258.31 g/mol
InChI Key: XIRDIDNBDLWNTK-SNVBAGLBSA-N
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Description

Dimethyl (6R)-6-hydroxy-3,7,7-trimethyloct-2-enedioate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (6R)-6-hydroxy-3,7,7-trimethyloct-2-enedioate typically involves multi-step organic reactions. One common method involves the esterification of a precursor compound with dimethyl carbonate under controlled conditions. The reaction is usually catalyzed by a base such as potassium carbonate and may require the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (6R)-6-hydroxy-3,7,7-trimethyloct-2-enedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Dimethyl (6R)-6-hydroxy-3,7,7-trimethyloct-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which dimethyl (6R)-6-hydroxy-3,7,7-trimethyloct-2-enedioate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups in the compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

845734-45-4

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

dimethyl (6R)-6-hydroxy-3,7,7-trimethyloct-2-enedioate

InChI

InChI=1S/C13H22O5/c1-9(8-11(15)17-4)6-7-10(14)13(2,3)12(16)18-5/h8,10,14H,6-7H2,1-5H3/t10-/m1/s1

InChI Key

XIRDIDNBDLWNTK-SNVBAGLBSA-N

Isomeric SMILES

CC(=CC(=O)OC)CC[C@H](C(C)(C)C(=O)OC)O

Canonical SMILES

CC(=CC(=O)OC)CCC(C(C)(C)C(=O)OC)O

Origin of Product

United States

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